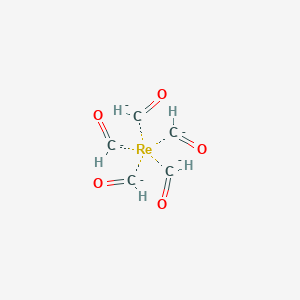

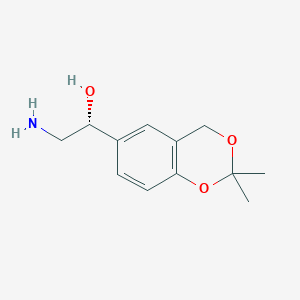

(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol” is a chemical compound that has gained attention in the scientific community. It can be used to synthesize (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one, which is an important intermediate in the synthesis of vilanterol . Vilanterol can be used as a long-acting β2 adrenergic receptor agonist .

Synthesis Analysis

The synthesis of “(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol” involves a method that has the advantages of having a high reaction turnover number, high atom economy, and being suitable for industrial production . Compared with a currently reported synthetic route using the asymmetric Henry reaction, the price of a catalyst required for the present synthetic route is relatively low, the molar yield in the step of reducing α-nitroketone is greater than 85%, and the present synthetic route has the characteristics of high asymmetric selectivity and being easy to produce .

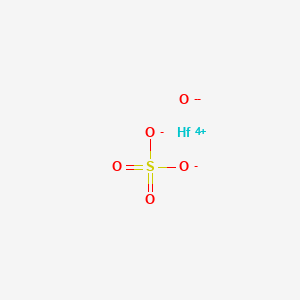

Molecular Structure Analysis

The molecular formula of “(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol” is C20H25NO4 . Its average mass is 343.417 Da and its monoisotopic mass is 343.178345 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol” are complex and involve several steps . For example, when ketone is carried out chiral catalytic reduction into alcohol in the second step, a large dose (0.3 single amount) of chiral catalyst ®-2-methyl-CBS-oxo oxazoboridine is used . The route also contains two steps of protecting groups and deprotecting groups (respectively triethylsilyl and benzyl), and the atom economy is low .

Aplicaciones Científicas De Investigación

Neurology Research

This compound is used in neurology research, particularly in the study of pain and inflammation . It’s used as a reference standard in neurology research chemicals and analytical standards .

Synthesis of Other Compounds

“(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol” can be used in the synthesis of other compounds. For example, it can be used to synthesize "(5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one" .

Adrenergic Receptors

This compound is associated with adrenergic receptors, which are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications .

Neurotransmission

“(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol” is used in the study of neurotransmission, the process by which signaling molecules are released by a neuron, and bind to and activate the receptors of another neuron .

Study of Mental Health Disorders

This compound is used in the research of various mental health disorders such as depression, Parkinson’s, schizophrenia, stress, and anxiety .

Mecanismo De Acción

Target of Action

The primary target of this compound is the β2 adrenergic receptor . This receptor is a type of G-protein coupled receptor found in the smooth muscle of the bronchi and bronchioles. It plays a crucial role in regulating bronchial muscle tone and airway resistance.

Mode of Action

As an agonist of the β2 adrenergic receptor, this compound binds to the receptor and triggers a conformational change. This change activates the G protein, leading to the production of cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle and bronchodilation .

Biochemical Pathways

The activation of the β2 adrenergic receptor leads to the stimulation of the adenylate cyclase pathway. This results in the conversion of ATP to cAMP. The increased cAMP activates protein kinase A (PKA), which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .

Result of Action

The primary result of the compound’s action is bronchodilation, or the relaxation of bronchial smooth muscle. This leads to an increase in airway diameter and improved airflow, which can alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Propiedades

IUPAC Name |

(1R)-2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2)15-7-9-5-8(10(14)6-13)3-4-11(9)16-12/h3-5,10,14H,6-7,13H2,1-2H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAAANMPVNIYBF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC2=C(O1)C=CC(=C2)[C@H](CN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |

CAS RN |

208925-08-0 |

Source

|

| Record name | (1R)-2-AMINO-1-(2,2-DIMETHYL-4H-1,3-BENZODIOXIN-6-YL)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)